3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid 3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid
Brand Name: Vulcanchem
CAS No.: 1891977-30-2
VCID: VC11696599
InChI: InChI=1S/C14H10ClFO3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
SMILES: C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)O)F
Molecular Formula: C14H10ClFO3
Molecular Weight: 280.68 g/mol

3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid

CAS No.: 1891977-30-2

Cat. No.: VC11696599

Molecular Formula: C14H10ClFO3

Molecular Weight: 280.68 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid - 1891977-30-2

Specification

CAS No. 1891977-30-2
Molecular Formula C14H10ClFO3
Molecular Weight 280.68 g/mol
IUPAC Name 3-chloro-5-fluoro-4-phenylmethoxybenzoic acid
Standard InChI InChI=1S/C14H10ClFO3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
Standard InChI Key IZTIYWKLFDVSFY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)O)F
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)O)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 3-chloro-5-fluoro-4-phenylmethoxybenzoic acid, reflects its substitution pattern: a benzoic acid core with chlorine at position 3, fluorine at position 5, and a benzyloxy group at position 4 . Its SMILES notation (C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)O)F\text{C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)O)F}) and InChIKey (IZTIYWKLFDVSFY-UHFFFAOYSA-N) provide unambiguous identifiers for database searches . The presence of electron-withdrawing groups (Cl, F) and the benzyloxy moiety influences its electronic distribution, as evidenced by computational models .

Table 1: Key Identifiers and Properties

PropertyValueSource
Molecular FormulaC14H10ClFO3\text{C}_{14}\text{H}_{10}\text{ClFO}_3
Molecular Weight280.68 g/mol
CAS Registry Number1891977-30-2
Synonymous Names4-(Benzyloxy)-3-chloro-5-fluorobenzoic acid
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)O)F

Structural and Stereoelectronic Analysis

The benzyloxy group introduces steric bulk, potentially affecting intermolecular interactions in crystal packing or protein binding. Density functional theory (DFT) calculations predict a planar benzoic acid ring with slight distortion due to substituent effects . The chloro and fluoro groups, positioned meta to each other, create a polarized electronic environment, enhancing the acidity of the carboxylic acid group compared to unsubstituted benzoic acid .

Synthesis and Manufacturing

Table 2: Key Intermediates and Reagents

Intermediate/ReagentRoleSource
3-Chloro-5-fluoro-4-hydroxybenzoic acidPrecursor for benzyloxy substitution
Benzyl bromideAlkylating agent
Potassium carbonateBase for deprotonation

Purification and Characterization

Purification typically involves recrystallization from ethanol/water mixtures or column chromatography. Characterization relies on:

  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight .

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR for structural elucidation (e.g., benzyloxy protons at δ 5.1–5.3 ppm) .

  • HPLC: Purity assessment, with commercial batches reporting ≥97% purity .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility due to its hydrophobic benzyl group but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to decarboxylation under strong acidic or basic conditions .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and 1250–1150 cm1^{-1} (C-O-C ether stretch) .

  • UV-Vis: Maximal absorbance near 270 nm attributed to the aromatic π→π* transitions .

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a key intermediate in synthesizing oxadiazole derivatives, a class with documented antimicrobial and antiviral activity . For instance, patent US7419991B2 highlights structurally similar benzoic acids as precursors for kinase inhibitors .

Structure-Activity Relationship (SAR) Studies

The chloro and fluoro substituents enhance metabolic stability and membrane permeability, making the compound a candidate for prodrug development . The benzyloxy group’s lipophilicity may improve blood-brain barrier penetration in central nervous system-targeted therapies .

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